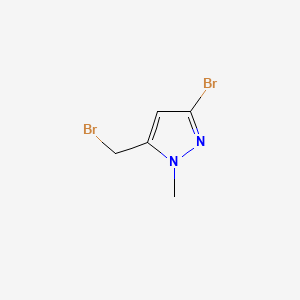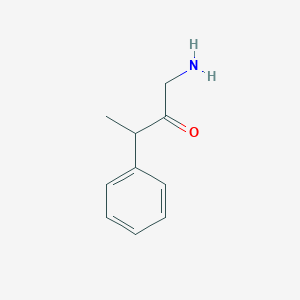
2-Butanone, 1-amino-3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 1-amino-3-phenyl- is an organic compound with the molecular formula C10H13NO It is a derivative of butanone, where an amino group and a phenyl group are attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Butanone, 1-amino-3-phenyl- involves the reaction of 2-butanone with aniline in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the formation of the desired product. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-butanone to form the intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
Industrial production of 2-Butanone, 1-amino-3-phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 1-amino-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxylamine) are used under specific conditions to achieve substitution reactions
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of 1-phenyl-2-butanol or 1-amino-3-phenylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Butanone, 1-amino-3-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 2-Butanone, 1-amino-3-phenyl- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-butanone: Similar structure but lacks the amino group.
3-Phenyl-2-butanone: Similar structure but with different substitution pattern.
1-Amino-3-phenyl-2-butanol: Similar structure but with an additional hydroxyl group .
Uniqueness
2-Butanone, 1-amino-3-phenyl- is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-amino-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H13NO/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3 |
Clave InChI |
SDNMZYHRZSSQFC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1Z,3E)-2-methanesulfonyl-3-[(4-methoxyphenyl)imino]prop-1-en-1-yl]-4-methoxyaniline](/img/structure/B13610266.png)
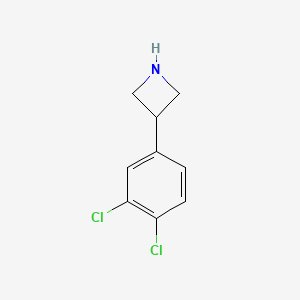
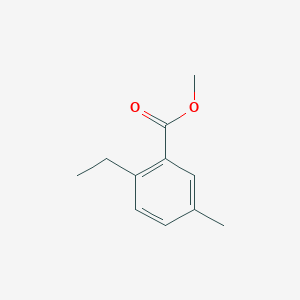

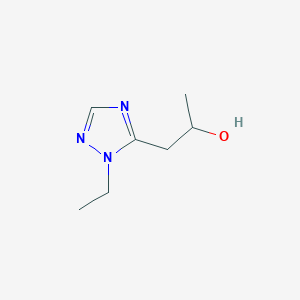
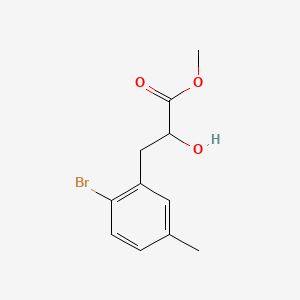
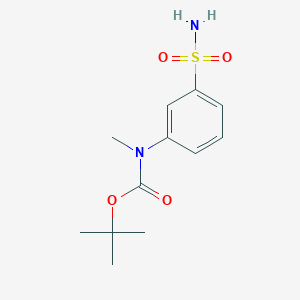
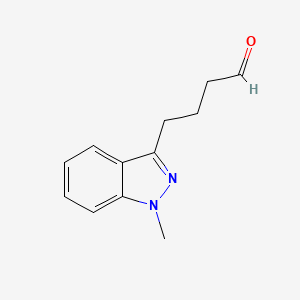
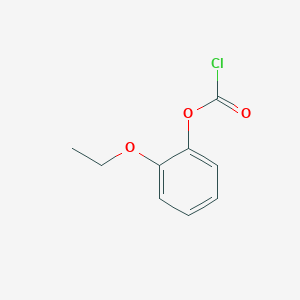

![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
